MP-carbonate resin

Catalog No.
S8779564
CAS No.
M.F
C13H32N2O3
M. Wt
264.40 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MP-carbonate resin

Product Name

MP-carbonate resin

IUPAC Name

triethylazanium;carbonate

Molecular Formula

C13H32N2O3

Molecular Weight

264.40 g/mol

InChI

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4)

InChI Key

STNNHWPJRRODGI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]

MP-carbonate resin is a macroporous polystyrene anion exchange resin that functions as a solid-supported equivalent of tetra-alkylammonium carbonate. This compound is characterized by its unique structure, which allows for effective ion exchange processes. The chemical formula for MP-carbonate resin is C13_{13}H32_{32}N2_2O3_3, and it typically contains 2.5 to 3.5 millimoles of nitrogen loading per gram, indicating its functionalization with nitrogen-containing groups that enhance its reactivity and utility in various applications .

, primarily involving ion exchange processes where it can interact with various anions in solution. The functional groups present on the resin allow it to bind to negatively charged species, facilitating their removal from solutions or their transformation into different forms. For instance, when exposed to a solution containing halides or other anions, the resin can exchange these ions with carbonate ions, effectively altering the ionic composition of the solution .

Research into the biological activity of MP-carbonate resin indicates that it can influence various biochemical pathways due to its ability to interact with biomolecules. Its potential applications in drug delivery systems and as a support for enzyme immobilization highlight its significance in biochemistry. The resin's structure allows for the attachment of biologically relevant molecules, which can enhance the efficacy of therapeutic agents by improving their solubility and bioavailability .

The synthesis of MP-carbonate resin typically involves the polymerization of styrene followed by functionalization with tetra-alkylammonium carbonate groups. This process can be summarized in the following steps:

  • Polymerization: Styrene monomers are polymerized under controlled conditions to form a macroporous polystyrene backbone.
  • Functionalization: The resulting polymer is then treated with tetra-alkylammonium carbonate to introduce the desired functional groups.
  • Purification: The final product is purified to remove unreacted materials and ensure uniformity in particle size and functional group loading.

This method allows for precise control over the properties of the resin, including its porosity and ion exchange capacity .

MP-carbonate resin has a wide range of applications across various fields:

  • Ion Exchange: Used in water treatment processes to remove contaminants.
  • Chromatography: Serves as a stationary phase in liquid chromatography for separating different chemical species.
  • Biotechnology: Functions as a support matrix for enzyme immobilization and drug delivery systems.
  • Catalysis: Acts as a catalyst support in organic synthesis reactions due to its ability to facilitate ion exchange reactions .

Studies on the interactions of MP-carbonate resin with different ions and biomolecules have shown that it effectively binds various anions, which can be exploited in purification processes. Additionally, its interactions with proteins and nucleic acids suggest potential uses in biopharmaceutical applications, where it could aid in the stabilization or delivery of therapeutic agents .

MP-carbonate resin shares similarities with several other compounds, particularly those used in ion exchange and chromatography. Below are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
Tetraalkylammonium CarbonatePolymer-boundIon exchangeDirectly functionalized with tetraalkylammonium groups
Amberlite IRA-400Macroporous anion exchangeWater treatmentHigh capacity for specific anions
Dowex 1X8Strong base anion exchangeChromatographyDifferent functional groups for selectivity
Polyacrylate ResinSynthetic polymerVarious separationsVersatile applications due to customizable properties

MP-carbonate resin's uniqueness lies in its specific structure that combines macroporosity with a high density of functional groups, allowing for enhanced ion exchange capabilities compared to other similar resins. Its tailored synthesis method also permits adjustments in properties such as pore size and nitrogen loading, making it particularly versatile for specialized applications .

The evolution of polymer-supported reagents traces back to Merrifield’s pioneering work on solid-phase peptide synthesis in the 1960s, which introduced the concept of immobilizing reactive species on insoluble matrices. However, it was not until the late 1990s that anion-exchange resins like MP-Carbonate emerged as versatile tools for organic transformations. Early innovations by Parlow et al. demonstrated that macroporous polystyrene could be functionalized with quaternary ammonium groups to create recyclable bases, circumventing the solubility challenges of traditional tetraalkylammonium salts. This development aligned with the broader shift toward green chemistry, as exemplified by Ley’s landmark synthesis of alkaloids using orchestrated sequences of supported reagents.

MP-Carbonate specifically arose from the need to address two critical limitations of liquid-phase bases: (1) difficulties in removing excess reagent post-reaction and (2) incompatibility with acid-sensitive substrates. By covalently bonding triethylammonium carbonate to a macroporous polystyrene-divinylbenzene matrix, Biotage created a resin combining high ion-exchange capacity (2.5–3.5 mmol/g) with exceptional mechanical stability.

Role of Anion-Exchange Resins in Green Chemistry Paradigms

Anion-exchange resins like MP-Carbonate exemplify three principles of green chemistry: waste minimization, energy efficiency, and safer solvent systems. Traditional methods for neutralizing amine hydrochlorides (e.g., aqueous NaHCO₃ washes) generate saline byproducts and require solvent-intensive extraction. In contrast, MP-Carbonate achieves quantitative neutralization in dichloromethane or THF while immobilizing chloride ions on the resin. Life-cycle analyses indicate that this approach reduces organic solvent consumption by 40–60% in benchtop syntheses.

Furthermore, MP-Carbonate enables “catch-and-release” purification strategies. For instance, carboxylic acids bind irreversibly to the resin’s carbonate groups, allowing their selective removal from reaction mixtures. This eliminates distillation or chromatography in cases where acid byproducts complicate isolation.

Functionalization of Polystyrene Matrices with Quaternary Ammonium Groups

The synthesis of MP-Carbonate resin begins with the preparation of a crosslinked polystyrene-divinylbenzene (PS-DVB) matrix. This matrix undergoes chloromethylation using reagents such as chloromethyl methyl ether or its alternatives to introduce reactive benzyl chloride sites [8] [9]. Subsequent quaternization with tertiary amines—commonly trimethylamine or triethylamine—yields strongly basic quaternary ammonium groups anchored to the polystyrene backbone. The reaction proceeds via nucleophilic substitution, where the amine displaces chloride from the chloromethylated sites, forming a permanent positive charge on the nitrogen atom [2] [6].

The degree of functionalization depends on factors such as:

  • Amine concentration: Higher molar excess (3–5 equivalents) ensures complete conversion of chloromethyl groups [6].
  • Reaction time: Extended durations (12–24 hours) maximize quaternary ammonium site density [9].
  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reagent diffusion into the polymer matrix [3].

Post-quaternization, the resin is typically washed with water and organic solvents to remove unreacted amines and byproducts, yielding a chloride-form quaternary ammonium resin [2] [5].

Carbonate Ion Immobilization Techniques

Conversion of the chloride-form resin to the carbonate form involves anion exchange using carbonate-rich solutions. A two-step process is commonly employed:

  • Alkaline treatment: The resin is soaked

The anion-exchange mechanism of MP-Carbonate resin operates through a sophisticated interplay between the macroporous polystyrene-divinylbenzene matrix and the immobilized triethylammonium carbonate functional groups [1] [2] [3]. The resin functions as a solid-supported equivalent of tetraalkylammonium carbonate, providing the advantages of homogeneous base catalysis while enabling straightforward product isolation through simple filtration [1] [2].

Structural Foundation of Exchange Dynamics

The macroporous architecture of MP-Carbonate resin, characterized by pore sizes exceeding 50 nanometers, facilitates rapid mass transfer and substrate accessibility to the active carbonate sites [4]. The poly(styrene-co-divinylbenzene) backbone provides mechanical stability while maintaining sufficient flexibility to accommodate substrate approach and product departure [5]. The triethylammonium methylpolystyrene carbonate functional groups are distributed throughout the polymer matrix with a loading density of 2.5-3.5 millimoles per gram, as determined by nitrogen elemental analysis [1] [2] [3].

Ion-Exchange Equilibrium and Selectivity

The anion-exchange process involves the displacement of carbonate ions by acidic substrates, establishing dynamic equilibria that depend on the relative acidity and steric accessibility of the exchanging species [6]. Research on aromatic anion interactions with polystyrene-based anion exchange resins demonstrates that the exchange reactions proceed through endothermic processes driven by large positive entropy changes [6]. These entropy gains result from the release of structured water molecules around hydrophobic substrates and the establishment of π-π interactions between aromatic substrates and the polystyrene matrix [6].

The selectivity sequence for anion exchange on polystyrene-based resins follows the pattern of increasing hydrophobicity and π-electron density. Aromatic anions with larger π-electron systems exhibit higher selectivity coefficients compared to smaller inorganic anions [6]. This selectivity pattern explains the exceptional efficiency of MP-Carbonate resin for scavenging carboxylic acids and phenolic compounds, as demonstrated by the quantitative removal of benzoic acid, hexanoic acid, and various substituted phenols [1] [3].

Kinetic Considerations in Non-Aqueous Systems

The kinetics of anion exchange in non-aqueous media are governed by diffusion-controlled processes within the macroporous structure [6]. Studies on pentachlorophenolate exchange indicate diffusion coefficients in the range of 4-6 × 10⁻¹¹ cm²/s within gel-phase regions [6]. The macroporous structure of MP-Carbonate resin significantly enhances mass transfer rates compared to gel-type resins, enabling rapid equilibration within 30 minutes to 2 hours for complete scavenging [1] [3].

The solvent compatibility of MP-Carbonate resin spans dichloromethane, dichloroethane, tetrahydrofuran, and dimethylformamide, with specific swelling ratios optimized for each solvent system [1] [3]. The swelling behavior directly influences the accessibility of exchange sites and the overall reaction kinetics. In dichloromethane, the resin exhibits a swelling ratio of 3.0 milliliters per gram, providing optimal balance between mechanical stability and substrate accessibility [1] [3].

Base-Catalyzed Reaction Pathways in Organic Transformations

MP-Carbonate resin facilitates a diverse range of base-catalyzed organic transformations through multiple mechanistic pathways. The immobilized carbonate functionality serves as both a Brønsted base and a nucleophilic species, enabling participation in deprotonation, neutralization, and nucleophilic substitution reactions [1] [2] [3].

Proton Abstraction Mechanisms

The primary mode of action involves proton abstraction from acidic substrates, converting the carbonate functionality to bicarbonate while generating the conjugate base of the substrate [1] [3]. This process is particularly efficient for carboxylic acids, where the thermodynamic driving force favors complete deprotonation due to the weak basicity of the carbonate ion relative to carboxylate formation.

For carboxylic acid substrates, the reaction proceeds according to the following pathway:
R-COOH + [Resin-NR₃⁺][CO₃²⁻] → R-COO⁻ + [Resin-NR₃⁺][HCO₃⁻]

The quantitative scavenging of benzoic acid, hexanoic acid, and bromobenzoic acid within one hour demonstrates the thermodynamic favorability and kinetic accessibility of this pathway [1] [3]. The formation of stable carboxylate-ammonium ion pairs within the polymer matrix drives the equilibrium toward complete substrate consumption.

Phenolic Substrate Transformations

Phenolic substrates present a more complex mechanistic scenario due to their weaker acidity compared to carboxylic acids. The deprotonation of phenols requires consideration of both electronic and steric factors influencing the acidity of the phenolic hydroxyl group [1] [3]. Electron-withdrawing substituents, such as nitro groups, enhance phenolic acidity and facilitate more efficient scavenging, as evidenced by the complete removal of nitrophenol using only 2 equivalents of MP-Carbonate resin [1] [3].

The reaction pathway for phenolic substrates involves:
Ar-OH + [Resin-NR₃⁺][CO₃²⁻] → Ar-O⁻ + [Resin-NR₃⁺][HCO₃⁻]

The efficiency of this process correlates directly with the phenolic acidity, which is modulated by substituent electronic effects and steric accessibility to the reactive site.

Neutralization of Ammonium Salts

MP-Carbonate resin demonstrates exceptional utility in the neutralization of trialkylammonium salts, including hydrochlorides and trifluoroacetates [1] [3]. This application exploits the basic character of the carbonate functionality to generate free amines from their protonated forms. The reaction mechanism involves proton transfer from the ammonium cation to the carbonate anion:

R₃NH⁺X⁻ + [Resin-NR₃⁺][CO₃²⁻] → R₃N + [Resin-NR₃⁺][HCO₃⁻] + HX

This neutralization process is particularly valuable for insoluble ammonium salts, where a catalytic amount of diisopropylethylamine can serve as a soluble transfer base to facilitate the heterogeneous reaction [1] [3]. The representative procedure for ephedrine hydrochloride neutralization demonstrates yields of 100% in methanol and 82% in dichloromethane, with complete nuclear magnetic resonance purity [1] [3].

Cooperative Base Catalysis

Recent developments in acid-base cooperative catalysis provide insights into potential mechanistic enhancements for MP-Carbonate resin applications [7]. The coexistence of basic carbonate sites with the weakly acidic polymer backbone creates opportunities for bifunctional catalysis, where simultaneous activation of electrophilic and nucleophilic reaction partners can enhance overall reaction efficiency [7].

Steric and Electronic Factors in Acid Scavenging Efficiency

The scavenging efficiency of MP-Carbonate resin is significantly influenced by both steric and electronic factors that govern substrate accessibility and intrinsic reactivity. Systematic analysis of scavenging data reveals clear structure-activity relationships that enable prediction of optimal reaction conditions for diverse substrate classes.

Electronic Effects on Substrate Reactivity

Electronic factors primarily influence the intrinsic acidity of substrates, thereby affecting the thermodynamic driving force for proton transfer to the carbonate functionality. The relationship between electronic structure and acidity follows established principles of substituent effects on acid strength [8] [9].

For carboxylic acid substrates, electron-withdrawing groups enhance acidity and facilitate more efficient scavenging. The quantitative removal of bromobenzoic acid using only 3 equivalents of MP-Carbonate resin, compared to 4 equivalents required for unsubstituted hexanoic acid, reflects the activating effect of the electron-withdrawing bromine substituent [1] [3].

Phenolic substrates exhibit even more pronounced electronic effects due to the weaker intrinsic acidity of the phenolic hydroxyl group. Nitrophenol demonstrates exceptional scavenging efficiency, requiring only 2 equivalents of MP-Carbonate resin for complete removal [1] [3]. This enhanced reactivity results from the strong electron-withdrawing character of the nitro group, which stabilizes the phenolate anion through resonance delocalization.

The electronic activation mechanism operates through modulation of the phenolic pKa values. Electron-withdrawing substituents lower the pKa, increasing the equilibrium constant for proton transfer to the carbonate base. Computational studies on electronic effects in halogenated compounds demonstrate that electronegativity differences significantly influence molecular stability and reactivity patterns [8].

Steric Hindrance and Accessibility Limitations

Steric factors play a crucial role in determining the accessibility of acidic protons to the immobilized carbonate sites within the polymer matrix. The macroporous structure of MP-Carbonate resin provides enhanced accessibility compared to gel-type resins, but significant steric hindrance can still limit scavenging efficiency [1] [3].

The systematic variation in required equivalents for different phenolic substrates illustrates the impact of steric hindrance:

  • Unhindered phenols (phenol, nitrophenol): 2-4 equivalents
  • Moderately hindered phenols (2-allylphenol): 6 equivalents
  • Sterically hindered phenols (2,6-dimethylphenol): 7 equivalents

The dramatic increase in required equivalents for 2,6-dimethylphenol reflects severe steric congestion around the phenolic hydroxyl group, which impedes approach to the carbonate sites within the polymer matrix [1] [3]. Despite using 7 equivalents of resin, the scavenging efficiency reaches only 80%, indicating that complete removal is kinetically inaccessible under standard conditions.

Quantitative Structure-Activity Relationships

The scavenging data enables development of quantitative relationships between molecular structure and reactivity. Analysis of the compiled data reveals several key trends:

  • Substrate acidity correlation: More acidic substrates require fewer equivalents of resin and achieve higher scavenging efficiencies
  • Steric accessibility factor: Increased steric bulk around the acidic functionality necessitates excess resin and extended reaction times
  • Electronic activation threshold: Electron-withdrawing substituents can overcome moderate steric hindrance, as demonstrated by nitrophenol efficiency

Mechanistic Optimization Strategies

Understanding the interplay between steric and electronic factors enables rational optimization of scavenging conditions. For sterically hindered substrates, several strategies can enhance efficiency:

  • Temperature elevation: Increased thermal energy can overcome kinetic barriers associated with steric congestion
  • Extended reaction times: Allowing 2-4 hours instead of 1 hour can improve conversion for challenging substrates
  • Solvent selection: Solvents that enhance polymer swelling may improve accessibility to buried exchange sites
  • Resin excess: Using 5-7 fold excess resin ensures adequate driving force for sterically hindered reactions

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

264.24129289 g/mol

Monoisotopic Mass

264.24129289 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types